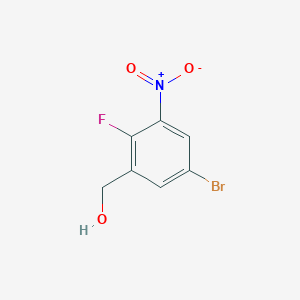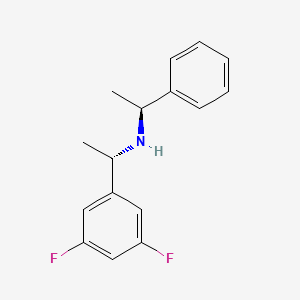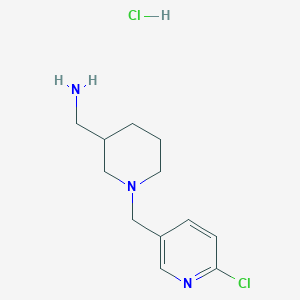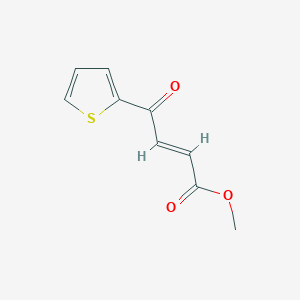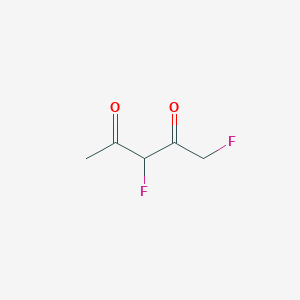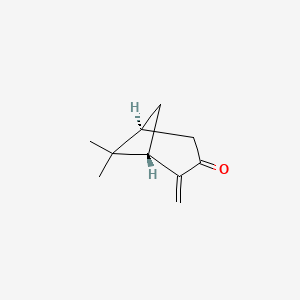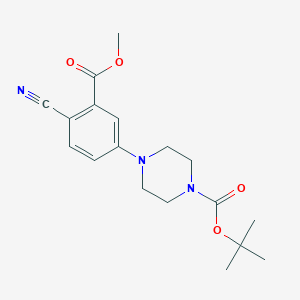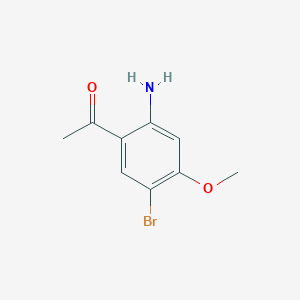
1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetophenone, characterized by the presence of an amino group, a bromine atom, and a methoxy group on the phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide
Aplicaciones Científicas De Investigación
1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
1-(2-Amino-5-bromo-4-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethan-1-one: Lacks the amino and bromine groups, making it less reactive in certain chemical reactions.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but without the amino group, affecting its biological activity.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains a hydroxyl group instead of an amino group, leading to different chemical properties .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
1-(2-amino-5-bromo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,11H2,1-2H3 |
Clave InChI |
OYDUIMUWAKPBIC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1N)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


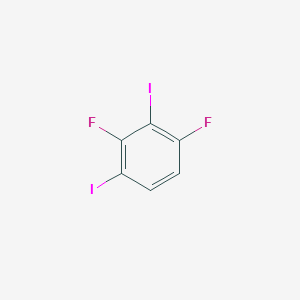
![(4S)-4-Amino-6-[(3S)-3-Amino-6-Hydroxy-6-Oxohexyl]Disulfanylhexanoic Acid; 2,2,2-Trifluoroacetic Acid](/img/structure/B12846866.png)
![(E)-6,6'-Dibromo-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12846874.png)

